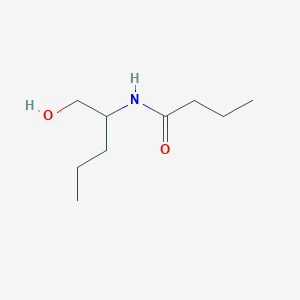

N-(1-Hydroxy-2-pentanyl)butanamide

Descripción

N-(1-Hydroxy-2-pentanyl)butanamide is a secondary amide featuring a butanamide backbone (C₄H₉CONH-) substituted at the nitrogen atom with a 1-hydroxy-2-pentanyl group. The compound’s molecular formula is C₉H₁₉NO₂, with a molecular weight of 177.26 g/mol. The hydroxyl group on the pentyl chain enhances hydrophilicity compared to purely aliphatic analogs, while the amide group provides hydrogen-bonding capability.

Propiedades

Número CAS |

137160-75-9 |

|---|---|

Fórmula molecular |

C9H19NO2 |

Peso molecular |

173.25 g/mol |

Nombre IUPAC |

N-(1-hydroxypentan-2-yl)butanamide |

InChI |

InChI=1S/C9H19NO2/c1-3-5-8(7-11)10-9(12)6-4-2/h8,11H,3-7H2,1-2H3,(H,10,12) |

Clave InChI |

NQGJMIHRQGPVPK-UHFFFAOYSA-N |

SMILES |

CCCC(CO)NC(=O)CCC |

SMILES canónico |

CCCC(CO)NC(=O)CCC |

Sinónimos |

Butanamide, N-[1-(hydroxymethyl)butyl]- |

Origen del producto |

United States |

Comparación Con Compuestos Similares

N-Hydroxyoctanamide (CAS: 7377-03-9)

Molecular Formula: C₈H₁₇NO₂ Key Differences:

- Chain Length : N-Hydroxyoctanamide has an 8-carbon backbone (vs. 9 carbons in the target compound).

- Hydroxyl Position : The hydroxyl group in N-Hydroxyoctanamide is directly attached to the amide nitrogen, whereas in the target compound, it is on a pentyl substituent.

- Physicochemical Properties :

- LogP : Estimated to be higher for N-Hydroxyoctanamide due to its longer aliphatic chain, increasing lipophilicity.

- Solubility : The target compound’s terminal hydroxyl group may improve aqueous solubility compared to N-Hydroxyoctanamide.

Applications : N-Hydroxyoctanamide is used industrially as a chemical intermediate, while the target compound’s structure suggests suitability for drug delivery systems or moisturizing agents.

Acebutolol-Related Butanamide Impurities (e.g., Imp. I, CAS: 441019-91-6)

Molecular Formula : C₂₃H₃₃N₃O₅ (Imp. I)

Key Differences :

- Complexity: Imp. I includes aromatic rings (phenyl), acetyl, and ethylamino groups, increasing rigidity and molecular weight (443.53 g/mol vs. 177.26 g/mol).

- Solubility : The polar ether and amide linkages in Imp. I enhance solubility in organic solvents but reduce water solubility compared to the target compound.

- Stability : The aromatic structure in Imp. I may resist hydrolysis, whereas the target compound’s aliphatic hydroxyl group could make it prone to oxidation.

Stereoisomeric Butanamide Derivatives (e.g., Pharmacopeial Forum PF 43(1))

Example Structure: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Key Differences:

- Stereochemistry : These derivatives have multiple stereocenters, enabling precise biological targeting (e.g., enzyme inhibition).

- Functional Groups: Phenoxy and tetrahydro-pyrimidinyl groups introduce hydrogen-bonding and π-π stacking capabilities absent in the target compound.

- Molecular Weight : ~600–650 g/mol (vs. 177.26 g/mol), affecting pharmacokinetics (e.g., slower diffusion).

Applications : Likely used as antiviral or protease inhibitor drugs, whereas the target compound’s simpler structure may limit its specificity.

Data Table: Comparative Analysis

Research Findings and Implications

- Lipophilicity vs. Solubility : The target compound’s hydroxyl group balances lipophilicity and solubility better than N-Hydroxyoctanamide, making it a candidate for topical formulations.

- Synthetic Accessibility : The absence of stereocenters simplifies synthesis compared to Pharmacopeial Forum derivatives, enabling cost-effective production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.